molecular formula C20H20N4O2 B1262037 Dehydrophenylahistin

Dehydrophenylahistin

Katalognummer: B1262037
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: AANRCAZDPPXTKN-RWPWKDLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydrophenylahistin, also known as Dehydrophenylahistin, is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dehydrophenylahistin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrophenylahistin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H20N4O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

(3E,6E)-3-benzylidene-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C20H20N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-12H,1H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b15-10+,16-11+

InChI-Schlüssel

AANRCAZDPPXTKN-RWPWKDLBSA-N

Isomerische SMILES

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2

Kanonische SMILES

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Synonyme

dehydrophenylahistin

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Enzymatic Dehydrogenation of Phenylahistin

ΔPLH is produced through α,β-dehydrogenation of PLH catalyzed by cyclic dipeptide oxidase (CDO) from Streptomyces albulus KO-23 .

Chemical Racemization for Scalemic Resolution

To maximize ΔPLH yield, (+)-PLH (non-reactive enantiomer) undergoes acid-catalyzed racemization to (±)-PLH, enabling further enzymatic conversion .

Structural Modifications and Derivatives

ΔPLH’s bioactivity depends on its tetradehydro cyclic dipeptide core and isoprenyl group . Key modifications include:

DerivativeStructural ChangeBioactivity Impact
Cyclo(ΔHis-ΔPhe)Double dehydrogenation at both residuesMinimal inhibitory concentration: 0.78 μM
Deutero-ΔPLH (KPU-2)Deuterated methylene groupEnhanced metabolic stability
NPI-2358Doubly dehydrogenated analogPhase II clinical trials for lung cancer

Mechanistic Insights

  • CDO Mechanism : Proposed pathways include:

    • Direct dehydrogenation via flavin-mediated H⁺ abstraction .

    • α-Hydroxylation followed by water elimination .

  • Epoxidation : In Aspergillus, P450 enzymes (e.g., GliC/GliF) mediate aromatic epoxidation, critical for side-chain cyclization .

Challenges and Optimization

  • Substrate Specificity : CDO’s preference for (−)-PLH necessitates racemization for full utilization .

  • Stability : ΔPLH’s disulfide bridge and conjugated double bonds require inert storage conditions .

Vorbereitungsmethoden

Methodology

  • Racemization is performed by treating (+)-PLH with alkaline conditions, such as aqueous sodium hydroxide (NaOH) or sodium methoxide (CH3ONa), to convert the enantiomerically enriched (+)-PLH into a racemic mixture.
  • Conditions tested include:
    • 0.1 M or 1 M NaOH at 100 °C for 2 hours.
    • 0.01, 0.1, or 1 M CH3ONa in methanol at room temperature for 0.5 to 2 hours.
  • After treatment, the reaction mixture is neutralized and extracted with ethyl acetate (EtOAc).
  • The racemization efficiency and recovery are analyzed by ODS-HPLC and chiral-HPLC.

Findings

  • CH3ONa-catalyzed racemization at room temperature is effective and milder compared to NaOH treatment at high temperature.
  • Racemization converts (+)-PLH to a near 1:1 ratio of (+)-PLH and (−)-PLH, enabling subsequent enzymatic conversion of the (−)-enantiomer.
  • The total recovery of PLH after racemization is high, ensuring minimal loss of substrate.

Enzymatic Conversion by Streptomyces albulus KO-23

Enzyme Source and Reaction Conditions

  • The enzyme is a cell-free extract from Streptomyces albulus KO-23, an actinomycete known for producing albonoursin.
  • The reaction mixture typically contains:
    • 0.05 µmol of substrate (PLH),
    • Sodium phosphate buffer (pH 8.0),
    • Enzyme units calibrated for activity,
    • Incubation at 50 °C for 24 hours.
  • The reaction is stopped by adding methanol, and the conversion is monitored by HPLC.

Integrated Preparation Protocol for Mass Production

The preparation of ∆PLH on a larger scale involves the following steps:

Step Number Process Description Key Details
1 Cultivation of Aspergillus ustus NSC-F038 Produces scalemic PLH (approx. 80% (+), 20% (−))
2 Extraction with ethyl acetate (EtOAc) Crude PLH extract obtained
3 Partial purification by silica-gel chromatography Increases PLH purity to ~38.4%
4 Chemical racemization of partially purified PLH Converts (+)-PLH to racemic mixture
5 Enzymatic conversion of racemic PLH by S. albulus enzyme Converts (−)-PLH to ∆PLH
6 Recovery of ∆PLH crystals Isolated by crystallization
7 Recycling of remaining (+)-PLH by repeating racemization and enzymatic steps Enhances overall yield

Analytical Techniques for Monitoring Preparation

  • ODS-HPLC : Used to monitor the conversion of PLH to ∆PLH and to quantify total amounts.
  • Chiral-HPLC : Employed to determine the enantiomeric ratio of PLH before and after racemization and enzymatic treatment.
  • Crystallization and Extraction : Used for isolation and purification of ∆PLH from reaction mixtures.

Discussion and Significance

  • The enzymatic approach using S. albulus KO-23 is highly selective and efficient for converting (−)-PLH to ∆PLH.
  • Chemical racemization enables utilization of the otherwise unreactive (+)-PLH, maximizing substrate use.
  • The process is scalable and suitable for mass production, critical for further pharmacological evaluation of ∆PLH as a promising anticancer agent.
  • Direct enzymatic conversion of crude PLH is limited; partial purification improves enzymatic efficiency.
  • This combined chemical and enzymatic method overcomes the challenges posed by the scalemic nature of PLH produced by fungal fermentation.

Q & A

Q. What are the primary synthetic routes for dehydrophenylahistin, and what key factors influence reaction yields?

Dehydrophenylahistin is synthesized via two main routes: Route A and Route B , which differ in the sequence of aldehyde introduction.

  • Route A involves sequential addition of benzaldehyde and bulky imidazole-4-carboxaldehyde, yielding 16.5% of the tert-butyl (tBu) analog. This method minimizes steric hindrance at the imidazole ring's 5-position, critical for intermediate stability .
  • Route B reverses the aldehyde sequence, resulting in a 0.9% yield due to steric clashes during imidazolecarboxaldehyde incorporation . Key analytical methods include 1H NMR for structural confirmation (e.g., δ 12.34 ppm for imidazole protons) and HPLC for purity assessment (Figure 4, Route A vs. B chromatograms) .

Q. How is enzymatic dehydrogenation employed in the production of dehydrophenylahistin from phenylahistin?

The cyclic dipeptide oxidase (CDO) from Streptomyces albulus KO-23 catalyzes α,β-dehydrogenation of phenylahistin, forming dehydrophenylahistin with a 2,000-fold increase in cell cycle inhibition activity . This method requires:

  • Cell-free extracts containing CDO.
  • Substrate specificity optimization (e.g., pH, temperature) to prevent over-dehydrogenation . Comparative studies show enzymatic synthesis avoids the low yields (<20%) and by-products observed in chemical routes .

Q. What analytical techniques are essential for characterizing dehydrophenylahistin and its analogs?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity (e.g., imidazole proton shifts at δ 12.34 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products (e.g., Route A yields >90% purity vs. Route B’s multiple impurities) .
  • Mass Spectrometry (MS) : Validates molecular weight (348.404 g/mol for C20H20N4O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between dehydrophenylahistin analogs?

Discrepancies in yields (e.g., 16.5% for tBu-dehydrophenylahistin vs. 20% for the parent compound) arise from steric and electronic effects during aldehyde coupling. Mitigation strategies include:

  • Computational modeling to predict steric hindrance at the imidazole 5-position.
  • Stepwise intermediate analysis (e.g., monitoring Route A’s compound 17, which achieves 76% yield before final cyclization) .
  • Alternative protecting groups (e.g., acetyl vs. tert-butyl) to balance reactivity and bulk .

Q. What structure-activity relationships (SAR) govern dehydrophenylahistin’s cytotoxicity?

  • Imidazole ring modifications : Introducing a tert-butyl group at the 5-position retains cytotoxicity (IC50 < 10 nM) despite steric bulk, suggesting tolerance for hydrophobic substituents .
  • α,β-unsaturated diketopiperazine core : Critical for microtubule destabilization, as saturation abolishes activity .
  • Comparative assays : Dehydrophenylahistin outperforms taxol and vinca alkaloids in apoptosis induction, likely due to dual inhibition of tubulin polymerization and proteasome pathways .

Q. What methodological challenges arise when scaling enzymatic vs. chemical synthesis for dehydrophenylahistin production?

  • Enzymatic synthesis :
  • Requires optimization of CDO stability in large-scale bioreactors.
  • Limited substrate flexibility (e.g., analogs with bulky groups may require engineered enzymes) .
    • Chemical synthesis :
  • Low yields due to competing side reactions (e.g., Route B’s 0.9% yield).
  • Costly purification steps to remove by-products (e.g., HPLC-guided fractionation) .

Q. How do researchers validate dehydrophenylahistin’s mechanism of action in preclinical models?

  • In vitro assays :
  • Cell cycle arrest at G2/M phase via flow cytometry.
  • Tubulin polymerization inhibition measured by turbidity assays .
    • In vivo models :
  • Xenograft studies in nude mice with non-small cell lung cancer (NSCLC) tumors, showing tumor volume reduction >50% at 10 mg/kg doses.
  • Pharmacokinetic profiling to assess bioavailability and metabolite formation .

Methodological and Data Analysis Questions

Q. What strategies are recommended for optimizing dehydrophenylahistin derivatives with improved pharmacokinetic properties?

  • Prodrug design : Introduce hydrolyzable esters to enhance solubility.
  • Metabolic stability assays : Liver microsome studies to identify susceptible sites (e.g., imidazole oxidation).
  • SAR-guided synthesis : Prioritize analogs with logP values <3 to balance membrane permeability and aqueous solubility .

Q. How should researchers address conflicting data on dehydrophenylahistin’s stability under physiological conditions?

  • Forced degradation studies : Expose compounds to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers, monitoring degradation via HPLC.
  • Temperature-dependent stability : Accelerated aging at 40°C/75% RH to simulate long-term storage .

Experimental Design and Reproducibility

Q. What critical parameters ensure reproducibility in dehydrophenylahistin synthesis?

  • Stoichiometric precision : Use anhydrous conditions for aldehyde coupling to prevent hydrolysis.
  • Catalyst purity : Confirm CDO activity in enzymatic routes via UV-Vis assays (λmax = 450 nm for flavin cofactors) .
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including NMR acquisition parameters and HPLC gradients .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.